An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This molecule is of interest to the scientific community due to the established and diverse biological activities of the 1,2,4-triazole scaffold, which is a core component in numerous pharmaceutical agents. This document details the synthetic pathway, experimental protocols, and the analytical characterization of the title compound and its precursor.
Introduction
The 1,2,4-triazole ring system is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a pyridine moiety and an N-ethyl group into the triazole-3-thiol structure can significantly influence its physicochemical properties and biological activity. This guide presents a reproducible synthetic method and a thorough characterization profile for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing a solid foundation for further research and development in the field of medicinal chemistry.
Synthesis
The synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is achieved through a two-step process. The first step involves the synthesis of the precursor, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, from isonicotinic acid hydrazide. The second step is the N-alkylation of this precursor with an ethyl group to yield the final product.
Synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Precursor)
The precursor is synthesized by the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization.
Reaction Scheme:
Isonicotinic acid hydrazide + CS₂ + KOH → Potassium dithiocarbazinate intermediate → 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Target Compound)
The target compound is synthesized by the N-ethylation of the precursor, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, using an ethylating agent in a basic medium. A common method involves the reaction with ethyl iodide or ethyl bromide in the presence of a base like sodium hydroxide.
Reaction Scheme:
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol + CH₃CH₂-X (X = I, Br) + Base → 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Experimental Protocols
Synthesis of 1-(Isonicotinoyl)-4-ethylthiosemicarbazide
A solution of isonicotinohydrazide (1.37 g, 0.01 mole) in 50 mL of absolute ethanol was heated until dissolved. To this solution, 0.01 mole of ethyl isothiocyanate was added, and the mixture was refluxed for 5 hours. After completion of the reaction, the crude product that precipitated upon cooling was filtered, washed with diethyl ether, dried, and crystallized from a suitable solvent.
Synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
A solution of 1-(Isonicotinoyl)-4-ethylthiosemicarbazide (0.01 mole) in 50 mL of 1N NaOH solution was heated under reflux for 5 hours. The reaction mixture was then cooled and acidified to a pH of 3 with concentrated hydrochloric acid. The resulting precipitate was filtered and washed several times with distilled water. The pure compound was obtained by crystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physicochemical and Analytical Data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
| Property | Value |
| Molecular Formula | C₉H₁₀N₄S |
| Molecular Weight | 206.27 g/mol [4] |
| Melting Point | 290-293 °C |
| Appearance | Crystalline solid |
| Elemental Analysis | C: 52.41%, H: 4.89%, N: 27.16% (Calculated) |
| C: 52.44%, H: 4.92%, N: 27.15% (Found) |
Table 2: Spectroscopic Data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 3446-3330 (N-H), 3130-3040 (Ar-H), 2980-2900 (C-H), 1647 (C=N), 1256 (C=S) |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.24 (t, J=6.96 Hz, 3H), 4.32 (q, J=6.62 Hz, 2H), 7.79-7.80 (m, 2H), 8.73-8.74 (m, 2H) |
| GC-MS (m/z) | 206 (M⁺), 205, 178, 142[5] |
Table 3: Physicochemical and Analytical Data for 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Precursor)
| Property | Value |
| Molecular Formula | C₇H₆N₄S |
| Molecular Weight | 178.22 g/mol |
| Melting Point | >350 °C |
| Appearance | Solid |
| Elemental Analysis | C: 47.18%, H: 3.39%, N: 31.44% (Calculated) |
| C: 47.16%, H: 3.41%, N: 31.48% (Found) |
Table 4: Spectroscopic Data for 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Precursor)
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 3430-3270 (N-H), 3120-3000 (Ar-H), 1615 (C=N), 1248 (C=S) |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.55 (s, 1H), 7.78 (dd, J=5.87, 1.83 Hz, 2H), 8.52 (dd, J=6.23, 1.47 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 169.84, 157.38, 150.47, 140.16, 120.30 |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic pathway for the target compound.
Proposed Mechanism of Antimicrobial Action
While the specific signaling pathway for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has not been elucidated, many 1,2,4-triazole derivatives are known to exert their antimicrobial effects by inhibiting key enzymes involved in microbial growth and survival. A plausible mechanism, based on the known activity of this class of compounds, is the inhibition of an essential microbial enzyme.
Caption: Proposed enzyme inhibition mechanism.
Conclusion
This technical guide provides a detailed and actionable resource for the synthesis and characterization of 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The straightforward synthetic route and comprehensive analytical data presented herein will be valuable for researchers in medicinal chemistry and drug discovery. The established biological potential of the 1,2,4-triazole scaffold suggests that this compound is a promising candidate for further investigation into its pharmacological properties. Future studies should focus on elucidating its specific mechanism of action and evaluating its efficacy in various biological assays.
